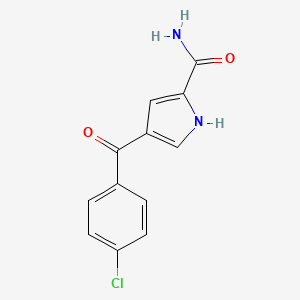

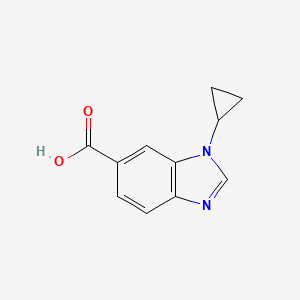

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” is a chemical compound. It is an acyl chloride and reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .

Synthesis Analysis

The synthesis of this compound could involve the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another study mentions the synthesis of a similar compound, 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea (CBEDEA), and its Ni(II) and Cu(II) complexes .Molecular Structure Analysis

The molecular structure of “4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” can be analyzed using various spectroscopic techniques such as FT-IR, UV-VIS, ¹H NMR, and mass spectroscopy . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” include a molecular weight of 175.012 Da . It’s a liquid at room temperature with a melting point of 11-14 °C and a boiling point of 102-104 °C/11 mmHg . It’s soluble in Chloroform and DMSO .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide: is used as an intermediate in pharmaceutical research. It plays a crucial role in the synthesis of various drugs, particularly those that target the central nervous system. The compound’s ability to cross the blood-brain barrier makes it valuable for developing treatments for neurological disorders .

Synthesis of Coenzyme A Derivatives

This compound is instrumental in synthesizing 4-chlorobenzoyl CoA , a derivative of coenzyme A (CoA). CoA derivatives are essential for various biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .

Acylation Reactions

In organic chemistry, 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide is used to facilitate acylation reactions. It’s particularly useful in acylating benzene using solid acid catalysts, which is a fundamental step in synthesizing aromatic ketones—a key component in many organic compounds .

Preparation of Semicarbazides

The compound is used to prepare 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . Semicarbazides have applications in creating pharmaceuticals that exhibit anticonvulsant, antitumor, and antimicrobial activities .

Catalysis Research

Researchers use 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide to study catalysis, particularly in reactions involving solid acid catalysts. This research has implications for developing more efficient and environmentally friendly chemical processes .

Material Science

In material science, this compound is explored for its potential in creating new materials with unique properties, such as enhanced durability or conductivity. Its chemical structure allows for the possibility of creating polymers with specific desired characteristics .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas . It’s recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDYPYHIMMYLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

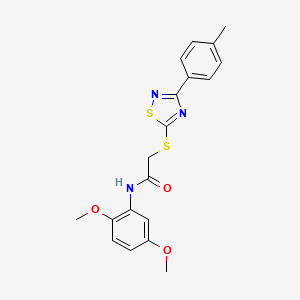

![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

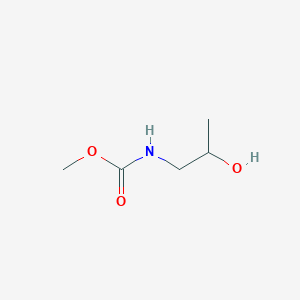

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

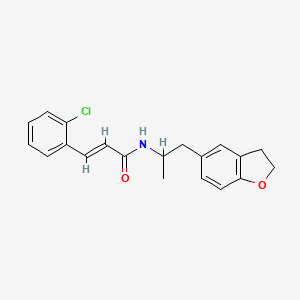

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)

![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)